![molecular formula C8H12N2S B1613051 4-(1,3-Thiazol-2-yl)piperidine CAS No. 788822-03-7](/img/structure/B1613051.png)
4-(1,3-Thiazol-2-yl)piperidine
Overview
Description
“4-(1,3-Thiazol-2-yl)piperidine” is a compound with the CAS Number: 788822-03-7 . It has a molecular weight of 168.26 and its IUPAC name is this compound . It is available in powder form .
Synthesis Analysis
The synthesis of thiazole derivatives, which include “this compound”, has been a topic of interest in medicinal chemistry . Thiazole derivatives have been synthesized through various methods, including the reaction of 3-(2-Thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines with hydrazonyol .Molecular Structure Analysis
The molecular structure of “this compound” includes a thiazole ring, which is a five-membered ring containing two hetero atoms . The InChI key for this compound is GSIVGTATVPTMSM-UHFFFAOYSA-N .Chemical Reactions Analysis
Thiazole derivatives, including “this compound”, have been involved in various chemical reactions. For instance, the reaction of 3-(2-Thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines with hydrazonyol leads to the formation of thiophenylpyrazolyl-5-substituted-aryl-diazenylthiazoles .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 168.26 . The compound’s InChI Code is 1S/C8H12N2S/c1-3-9-4-2-7(1)8-10-5-6-11-8/h5-7,9H,1-4H2 .Scientific Research Applications
4-(1,3-Thiazol-2-yl)piperidine has been widely used in scientific research due to its unique structure and properties. It has been used as a starting material for the synthesis of a variety of organic compounds, such as pharmaceuticals, pesticides, and other organic materials. It has also been used as a precursor in the synthesis of a variety of metal complexes, such as those of copper, iron, and zinc. Furthermore, it has been used as a ligand in the synthesis of various transition metal complexes.
Mechanism of Action
Target of Action
The primary target of 4-(1,3-Thiazol-2-yl)piperidine is the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins. This leads to a reduction in the inflammatory response and associated pain .
Pharmacokinetics
Factors such as solubility, stability, and molecular weight (which is 168.26 for this compound ) can influence these properties.
Result of Action
The inhibition of COX enzymes by this compound leads to a decrease in the production of prostaglandins . This results in a reduction of inflammation and associated pain . In fact, certain derivatives of this compound have shown significant anti-inflammatory activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor instance, the compound’s storage temperature is noted to be room temperature , suggesting that extreme temperatures might affect its stability.
Advantages and Limitations for Lab Experiments
The use of 4-(1,3-Thiazol-2-yl)piperidine in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available from chemical suppliers. Furthermore, it is a versatile compound, and can be used in a variety of organic and inorganic reactions. However, there are also some limitations to its use in laboratory experiments. It is a relatively unstable compound, and can easily decompose under certain conditions. In addition, its reactivity can vary depending on the reaction conditions, and it can be difficult to predict the exact outcome of a reaction.
Future Directions
4-(1,3-Thiazol-2-yl)piperidine has a wide range of potential applications in both organic and inorganic chemistry. It has been used as a precursor in the synthesis of various pharmaceuticals and pesticides, and it has been used as a ligand in the synthesis of various transition metal complexes. Furthermore, its unique structure and properties make it an attractive target for further research and development. Potential future directions for this compound include the development of new synthetic methods, the exploration of its biological activities, and the development of new materials based on its structure.
Safety and Hazards
The safety information available for “4-(1,3-Thiazol-2-yl)piperidine” indicates that it has several hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-piperidin-4-yl-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c1-3-9-4-2-7(1)8-10-5-6-11-8/h5-7,9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIVGTATVPTMSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640567 | |
Record name | 4-(1,3-Thiazol-2-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
788822-03-7 | |
Record name | 4-(1,3-Thiazol-2-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1,3-thiazol-2-yl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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